Validated Structural Probe for RIP1 Kinase: Crystallographic Data and Potency
The compound serves as a validated structural probe for RIP1 kinase, with its binding mode resolved by X-ray crystallography at 2.6 Å resolution (PDB ID: 6C3E) . This provides a level of atomic-level validation that is absent for close structural analogs. In functional assays, the compound demonstrates potent inhibition of RIP1, with reported IC50 values ranging from 3.20 nM in mouse L929 cells to 63 nM in human U937 cells . This contrasts with 2-phenyl-5-nitrobenzimidazole analogs, which have been characterized as topoisomerase I inhibitors rather than RIP1 ligands, underscoring a fundamental shift in target preference driven by the 2-benzyl substituent .
| Evidence Dimension | Target Engagement and Structural Validation |
|---|---|
| Target Compound Data | IC50: 3.20 nM (mouse L929 cells); 63 nM (human U937 cells); X-ray structure (PDB 6C3E) at 2.6 Å |
| Comparator Or Baseline | 2-Phenyl-5-nitrobenzimidazole derivatives: characterized as topoisomerase I inhibitors; no RIP1 crystallography reported. |
| Quantified Difference | Shift in primary target from topoisomerase I to RIP1 kinase; crystallographic validation of binding mode. |
| Conditions | RIP1 inhibition: cell-based necroptosis assays; X-ray crystallography: human RIP1 kinase domain. |
Why This Matters
For structural biology and kinase drug discovery groups, a co-crystal structure provides a validated starting point for structure-based design, which is not available with related 2-phenyl or 2-alkyl analogs.
- [1] RCSB Protein Data Bank entry 6C3E: 'CRYSTAL STRUCTURE OF RIP1 KINASE BOUND TO INHIBITOR', deposited 2018-01-09, released 2018-03-21. View Source
- [2] BindingDB entry BDBM50512997 (CHEMBL4545939). IC50 values for RIP1 inhibition in mouse L929 cells (3.20 nM) and human U937 cells (63 nM). View Source
- [3] Kwon, M.-J., Kim, J.-S., & LaVoie, E. J. (2003). Topoisomerase I Inhibition of 2-Substituted 5-Nitrobenzimidazoles. YAKHAK HOEJI, 47(3), 125-129. View Source
